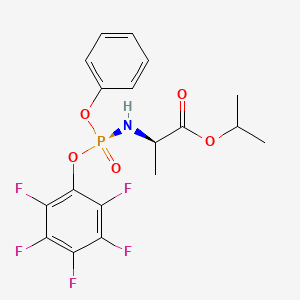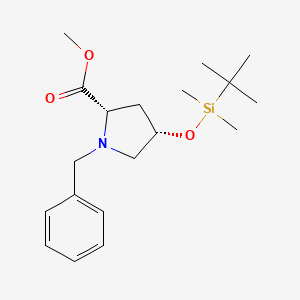![molecular formula C17H34ClN5O4S B8090501 tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane](/img/structure/B8090501.png)
tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane typically involves multiple steps, starting with the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with chlorosulfonyl isocyanate . The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions
Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used. Reaction conditions vary depending on the specific transformation but generally involve the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives , chlorinated compounds , and carbamate derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane is used as a reagent in the synthesis of complex organic molecules. It serves as a catalyst in reactions that form carbon-carbon bonds and in the protection and deprotection of functional groups.
Biology
In biological research, this compound is used to study enzyme mechanisms and to develop new biochemical assays. Its ability to act as a nucleophile and base makes it valuable in probing biological systems.
Medicine
In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable tool in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane exerts its effects involves its role as a nucleophile and base. It interacts with various substrates to facilitate chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
DABCO (1,4-diazabicyclo[2.2.2]octane)
Chlorosulfonyl isocyanate
Tert-butyl carbamate
Uniqueness
Tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane: is unique in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base sets it apart from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12N2.C5H10ClNO4S/c2*1-2-8-5-3-7(1)4-6-8;1-5(2,3)11-4(8)7-12(6,9)10/h2*1-6H2;1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOENNGYUMJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)Cl.C1CN2CCN1CC2.C1CN2CCN1CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
![(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8090422.png)

![6-(Pyridin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8090438.png)
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride](/img/structure/B8090443.png)

![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide](/img/structure/B8090450.png)



![8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B8090503.png)



